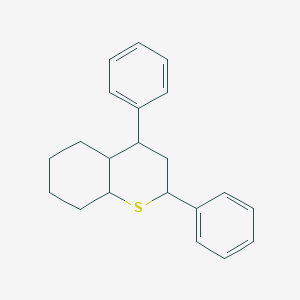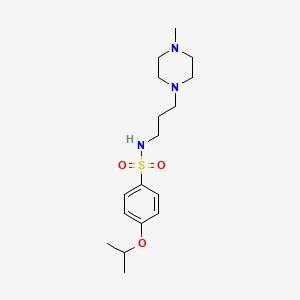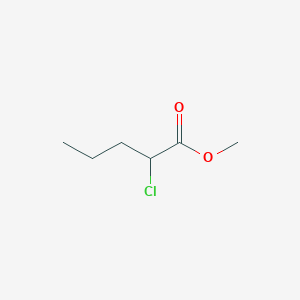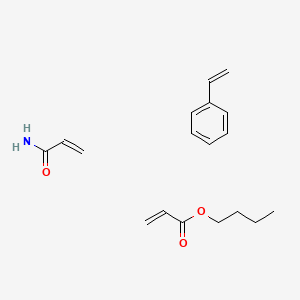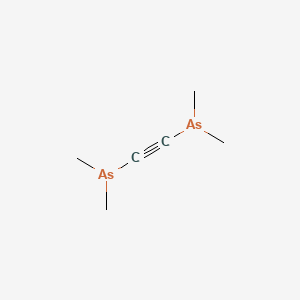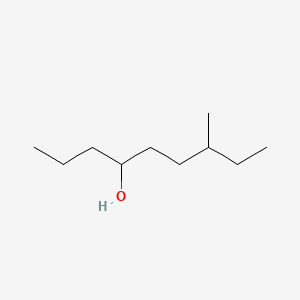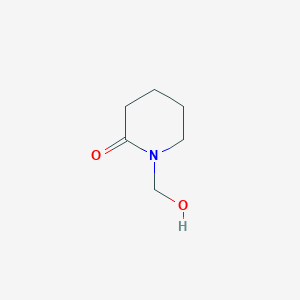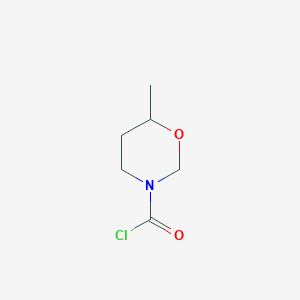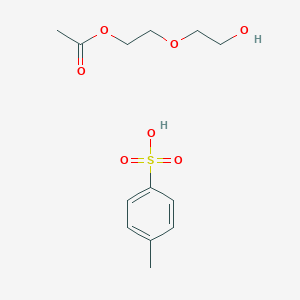
2-(Octyloxy)ethyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Polyethylene glycol octyl ether dihydrogen phosphate is a compound that combines the properties of polyethylene glycol, octyl ether, and dihydrogen phosphate. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. It is often used in formulations where both hydrophilic and hydrophobic interactions are required.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Polyethylene glycol octyl ether dihydrogen phosphate is synthesized through the reaction of polyethylene glycol with octyl alcohol, followed by phosphorylation. The reaction typically involves the following steps:
Esterification: Polyethylene glycol reacts with octyl alcohol in the presence of an acid catalyst to form polyethylene glycol octyl ether.
Phosphorylation: The resulting polyethylene glycol octyl ether is then reacted with phosphoric acid or a phosphorylating agent under controlled conditions to introduce the dihydrogen phosphate group.
Industrial Production Methods: Industrial production of polyethylene glycol octyl ether dihydrogen phosphate involves large-scale esterification and phosphorylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Polyethylene glycol octyl ether dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The ether and phosphate groups can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced, although this is less common due to the stability of the ether and phosphate groups.
Substitution: The phosphate group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of the ether and phosphate groups.
Reduction: Reduced forms of the compound, though less common.
Substitution: Substituted derivatives where the phosphate group is replaced by other functional groups.
Applications De Recherche Scientifique
Polyethylene glycol octyl ether dihydrogen phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell culture and molecular biology experiments to enhance solubility and stability of biomolecules.
Medicine: Utilized in drug delivery systems to improve the bioavailability and stability of therapeutic agents.
Industry: Applied in the formulation of cosmetics, personal care products, and industrial cleaners due to its surfactant properties.
Mécanisme D'action
The mechanism of action of polyethylene glycol octyl ether dihydrogen phosphate is primarily based on its surfactant properties. The compound reduces surface tension and enhances the solubility of hydrophobic substances in aqueous solutions. It interacts with molecular targets through hydrophilic and hydrophobic interactions, facilitating the formation of micelles and other colloidal structures. These interactions are crucial in applications such as drug delivery, where the compound helps in the encapsulation and transport of hydrophobic drugs.
Comparaison Avec Des Composés Similaires
Polyethylene glycol octyl ether dihydrogen phosphate can be compared with other similar compounds, such as:
Polyethylene glycol monooctyl ether: Similar surfactant properties but lacks the phosphate group, making it less effective in certain applications.
Polyethylene glycol dimethyl ether: Another surfactant with different hydrophilic-lipophilic balance (HLB) values, affecting its solubility and application range.
Polyethylene glycol stearyl ether: Contains a longer hydrophobic chain, providing different surfactant properties and applications.
Uniqueness: The presence of both the octyl ether and dihydrogen phosphate groups in polyethylene glycol octyl ether dihydrogen phosphate provides a unique combination of hydrophilic and hydrophobic properties, making it highly versatile in various applications.
Propriétés
Numéro CAS |
31800-88-1 |
|---|---|
Formule moléculaire |
C10H23O5P |
Poids moléculaire |
254.26 g/mol |
Nom IUPAC |
2-octoxyethyl dihydrogen phosphate |
InChI |
InChI=1S/C10H23O5P/c1-2-3-4-5-6-7-8-14-9-10-15-16(11,12)13/h2-10H2,1H3,(H2,11,12,13) |
Clé InChI |
LAMZJBOHVLFABB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOCCOP(=O)(O)O |
Numéros CAS associés |
31800-88-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanedioic acid, [[4-(trifluoromethyl)phenyl]methyl]-, diethyl ester](/img/structure/B14687852.png)
